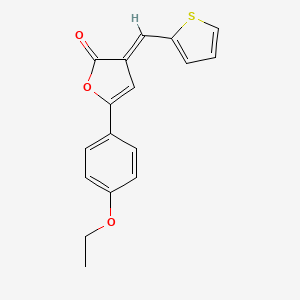

5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-エトキシフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オンは、フラン誘導体のクラスに属する有機化合物です。この化合物は、フラン環、チオフェン環、およびエトキシフェニル基の存在によって特徴付けられます。

2. 製法

合成経路と反応条件

5-(4-エトキシフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オンの合成は、通常、ピペリジンなどの塩基の存在下で、4-エトキシベンズアルデヒドと2-アセチルチオフェンの縮合反応により行われます。この反応は、エタノールなどの適切な溶媒中で還流条件下で行われます。生成物は、再結晶により精製されます。

工業的製造方法

この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、カラムクロマトグラフィーや結晶化などの大規模精製技術の採用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-acetylthiophene in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

化学反応の分析

反応の種類

5-(4-エトキシフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オンは、以下を含むさまざまな種類の化学反応を受ける可能性があります。

酸化: この化合物は、対応するフラン-2(3H)-オン誘導体に変換されます。

還元: 還元反応は、ジヒドロフラン誘導体の形成につながる可能性があります。

置換: エトキシフェニル環とチオフェン環は、求電子置換反応と求核置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: ハロゲン (例:臭素) や求核剤 (例:アミン) などの試薬は、適切な条件下で使用できます。

主な生成物

酸化: 酸化されたフラン-2(3H)-オン誘導体。

還元: ジヒドロフラン誘導体。

置換: 置換されたエトキシフェニル誘導体またはチオフェン誘導体。

科学的研究の応用

5-(4-エトキシフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オンは、以下を含むいくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物活性を調査されています。

医学: さまざまな病気における潜在的な治療効果について調査されています。

産業: 新しい材料や化学プロセスの開発に使用されています。

作用機序

5-(4-エトキシフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、その潜在的な抗菌活性は、細菌細胞膜を破壊する能力や重要な酵素を阻害する能力による可能性があります。がん研究では、特定のシグナル伝達経路の活性化により、癌細胞のアポトーシス (プログラム細胞死) を誘導することで効果を発揮する可能性があります。

類似化合物との比較

類似化合物

- 5-(4-メトキシフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オン

- 5-(4-クロロフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オン

- 5-(4-ブロモフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オン

独自性

5-(4-エトキシフェニル)-3-(チオフェン-2-イルメチレン)フラン-2(3H)-オンは、エトキシ基の存在により独特です。これは、化学反応性と生物活性を左右する可能性があります。これは、メトキシ、クロロ、またはブロモ基などのフェニル環に異なる置換基を持つ可能性のある他の類似化合物とは異なります。

特性

分子式 |

C17H14O3S |

|---|---|

分子量 |

298.4 g/mol |

IUPAC名 |

(3E)-5-(4-ethoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |

InChI |

InChI=1S/C17H14O3S/c1-2-19-14-7-5-12(6-8-14)16-11-13(17(18)20-16)10-15-4-3-9-21-15/h3-11H,2H2,1H3/b13-10+ |

InChIキー |

GNTTXKMQGJMULY-JLHYYAGUSA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CS3)/C(=O)O2 |

正規SMILES |

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605501.png)

![10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11605503.png)

![1-(4-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)azepan-2-one](/img/structure/B11605519.png)

![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605537.png)

![1-[4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B11605539.png)

![N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605543.png)

![(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605549.png)

![propan-2-yl {4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate](/img/structure/B11605557.png)

![N-(2,4-dimethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11605568.png)

![5-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11605575.png)

![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)